molecular formula C10H14ClN3O2 B12224923 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol

Cat. No.: B12224923
M. Wt: 243.69 g/mol
InChI Key: VVKMFBPCXRXQPV-UHFFFAOYSA-N
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Description

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol is a chemical compound that features a pyrazole ring substituted with a furylmethylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol typically involves the reaction of 2-furylmethylamine with a suitable pyrazole derivative under controlled conditions. One common method includes the use of high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene . The reaction is usually carried out at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions may be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The furylmethylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethanol moiety can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furylmethyl oxides.

    Reduction: Formation of furylmethylamines or ethanol derivatives.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol involves its interaction with specific molecular targets. The furylmethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyrazole ring may also participate in π-π stacking interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol is unique due to its combination of a pyrazole ring and a furylmethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

2-[3-(furan-2-ylmethylamino)pyrazol-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C10H13N3O2.ClH/c14-6-5-13-4-3-10(12-13)11-8-9-2-1-7-15-9;/h1-4,7,14H,5-6,8H2,(H,11,12);1H

InChI Key

VVKMFBPCXRXQPV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NN(C=C2)CCO.Cl

Origin of Product

United States

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